Bienvenue dans la boutique en ligne BenchChem!

N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Medicinal chemistry Drug design ADME

N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 736950-05-3, PubChem CID is a synthetic small-molecule member of the 1,3,4-oxadiazole thioacetamide class, characterized by a 5-phenyl-1,3,4-oxadiazole core linked via a thioether bridge to an N-methyl-N-phenylacetamide moiety. Its molecular formula is C₁₇H₁₅N₃O₂S with a molecular weight of 325.4 g/mol, zero hydrogen bond donors, five hydrogen bond acceptors, and a computed XLogP3 of 3.3.

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
Cat. No. B5031608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Molecular FormulaC17H15N3O2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O2S/c1-20(14-10-6-3-7-11-14)15(21)12-23-17-19-18-16(22-17)13-8-4-2-5-9-13/h2-11H,12H2,1H3
InChIKeyGFKRUTPXVMISJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide – Structural Identity and Procurement-Relevant Physicochemical Profile


N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 736950-05-3, PubChem CID 2421431) is a synthetic small-molecule member of the 1,3,4-oxadiazole thioacetamide class, characterized by a 5-phenyl-1,3,4-oxadiazole core linked via a thioether bridge to an N-methyl-N-phenylacetamide moiety [1]. Its molecular formula is C₁₇H₁₅N₃O₂S with a molecular weight of 325.4 g/mol, zero hydrogen bond donors, five hydrogen bond acceptors, and a computed XLogP3 of 3.3 [1]. Commercial sourcing is available at 98% purity from established chemical suppliers .

Why N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Cannot Be Casually Substituted by In-Class Analogs


Within the N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide series, even minor changes to the amide nitrogen substitution profoundly alter biological activity. The N-methyl substituent on this compound eliminates the amide N–H hydrogen bond donor, yielding an HBD count of zero, a feature absent in N-phenyl (CAS 81511-63-9) and N-(substituted phenyl) analogs [1][2]. This single methyl group can differentiate membrane permeability, metabolic N-dealkylation susceptibility, and target binding mode relative to primary or secondary amide congeners, as demonstrated in structure–activity relationship (SAR) studies of closely related oxadiazole series [2]. Generic replacement without accounting for this critical structural determinant risks altered potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Relative to Closest Analogs


Hydrogen Bond Donor Count: N-Methyl Derivative (0 HBD) vs. N-Phenyl Analog (1 HBD) and Impact on Permeability Potential

The target compound bears an N-methyl substituent on the acetamide nitrogen, resulting in a computed hydrogen bond donor (HBD) count of zero, whereas its closest N-phenyl analog, N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 81511-63-9), retains one amide N–H donor [1]. This distinction is directly quantifiable via PubChem-computed molecular descriptors. In drug design, reducing HBD count is correlated with improved passive membrane permeability and oral bioavailability potential [2].

Medicinal chemistry Drug design ADME

Antimicrobial Potency Benchmarking: In-Class Reference Data from the N-(Substituted Phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Series

A 2025 study by Singh and Ganguly evaluated fourteen N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides against bacterial and fungal strains [1]. The most potent derivative, N-(3-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (3j), exhibited MIC values of 1.56 µg/mL against all tested bacterial strains (B. subtilis, S. aureus, E. coli, P. aeruginosa), 3.25 µg/mL against fungal strains (C. albicans, A. niger), and 3.96 µg/mL against M. smegmatis. The target compound, with its N-methyl-N-phenyl substitution, occupies a distinct SAR position that eliminates the N–H donor while retaining the phenyl ring, potentially altering both potency and spectrum relative to the N-(substituted phenyl) series [1].

Antimicrobial Antibacterial Antifungal

Metabolic Stability Differentiation: N-Methyl Tertiary Amide vs. N–H Secondary Amide Susceptibility to N-Dealkylation

The N-methyl-N-phenyl tertiary amide structure of the target compound eliminates the possibility of direct N-dealkylation at the amide nitrogen that secondary amides (e.g., N-phenyl analog CAS 81511-63-9) or primary amides may undergo via CYP450-mediated oxidation [1]. Tertiary amides generally exhibit reduced metabolic N-dealkylation rates compared to secondary amides in hepatic microsome assays, a trend documented across medicinal chemistry literature [2]. This structural feature may confer longer metabolic half-life relative to N–H congeners, though direct comparative microsomal stability data for this specific compound are not publicly available.

Drug metabolism Pharmacokinetics CYP450

Commercial Availability and Purity: 98% Assay Specification with Multi-Scale Sourcing

The target compound is commercially available at 98% purity from CymitQuimica (Ref. 54-OR1060306) in 100 mg, 250 mg, and 1 g quantities, with documented CAS 736950-05-3 and molecular weight 325.39 g/mol . In contrast, many N-(substituted phenyl) analogs from the published antimicrobial series (Singh & Ganguly, 2025) are not commercially stocked and require custom synthesis [1]. This ready availability with verified purity reduces procurement lead time and quality uncertainty for screening programs.

Chemical procurement Purity specification Supply chain

Recommended Application Scenarios for N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Based on Differential Evidence


Cell-Based Phenotypic Screening Requiring Enhanced Membrane Permeability

The zero hydrogen bond donor count and computed XLogP3 of 3.3 [1] position this compound favorably for intracellular target engagement in cell-based assays. Researchers prioritizing passive diffusion across lipid bilayers should select this N-methyl tertiary amide over N–H-bearing secondary amide analogs (e.g., CAS 81511-63-9), which possess an additional HBD that reduces predicted permeability. This compound is suitable for phenotypic screening libraries where membrane penetration is a key selection criterion.

Antimicrobial SAR Expansion Starting from a Commercially Available Oxadiazole Thioacetamide Scaffold

The published antimicrobial data for the N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide series (Singh & Ganguly, 2025) establish a potency range of MIC 1.56–>100 µg/mL depending on aryl substitution [2]. This compound provides a unique, readily procurable entry point for SAR exploration at the amide nitrogen position, enabling direct comparison of N-methyl-N-phenyl vs. N–H phenyl substitution effects on antimicrobial potency and spectrum without the delay of custom synthesis.

In Vivo Pharmacokinetic Studies Where Metabolic Stability of the Amide Moiety Is Critical

The tertiary amide structure eliminates a primary metabolic soft spot (N-dealkylation) present in all N–H secondary amide analogs in this chemical series [1][2]. For animal pharmacokinetic or efficacy studies where amide hydrolysis or N-dealkylation may limit exposure, this compound offers a differentiated metabolic profile that may translate to improved oral bioavailability or longer half-life compared to N–H congeners. Procurement of this specific compound ensures consistency in metabolic stability across studies.

Rapid Hit Validation and Counter-Screening with Guaranteed Purity Specifications

With 98% purity and multi-milligram to gram-scale commercial availability , this compound is immediately deployable for hit validation, dose–response confirmation, and counter-screening panels. Unlike custom-synthesized analogs that require independent purity verification and may suffer batch-to-batch variability, this compound's documented purity specification reduces quality control burden and accelerates the hit-to-lead transition timeline.

Quote Request

Request a Quote for N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.